4-Hydroxy Mepivacaine-d3
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Overview
Description
4-Hydroxy Mepivacaine-d3 is a synthetic local anesthetic drug that belongs to the amino amide group . It is an isotopically labeled version of the drug, Mepivacaine, which is commonly used in dental procedures and minor surgical interventions . The D3 suffix indicates that the drug contains three deuterium atoms, which are isotopes of hydrogen .
Molecular Structure Analysis
The chemical structure of 4-Hydroxy Mepivacaine D3 consists of a piperidine ring, a tertiary amine group, and an aromatic ring . The hydroxy group can undergo conjugation with glucuronic acid, which facilitates its elimination from the body .Physical and Chemical Properties Analysis
The molecular weight of this compound is 265.37 . Its molecular formula is C15H19D3N2O2 .Mechanism of Action
Safety and Hazards
The safety data sheet for Mepivacaine-d3, a related compound, indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist/vapors/spray and to use it in a well-ventilated area . In case of skin contact, it is advised to wash with soap and water . If inhaled or ingested, medical attention should be sought .
Future Directions
As an isotopically labeled version of Mepivacaine, 4-Hydroxy Mepivacaine-d3 is primarily used in medical research, particularly in pharmacokinetic and pharmacodynamic studies . The isotopic labeling allows researchers to track the drug’s metabolism and distribution in the body, which is useful in determining its efficacy and potential toxicity . This makes it a valuable tool in drug development and testing .
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWYQLEUFLRTK-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857725 |
Source
|
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323251-06-4 |
Source
|
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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